molecular formula C11H9F3O3 B1315608 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid CAS No. 56948-76-6

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid

Cat. No. B1315608
CAS RN: 56948-76-6
M. Wt: 246.18 g/mol
InChI Key: GLNOAEGCWGDNDG-UHFFFAOYSA-N
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Description

4-Oxo-4-(3-Trifluoromethylphenyl)butyric acid is a chemical compound with the CAS Number: 56948-76-6 . It has a molecular weight of 246.19 and its IUPAC name is 4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid . The compound appears as a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3O3/c12-11(13,14)8-3-1-2-7(6-8)9(15)4-5-10(16)17/h1-3,6H,4-5H2,(H,16,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis Methods

4-Oxobutenoic acids, including 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid, are identified as biologically active species and versatile intermediates for further derivatization. A microwave-assisted synthesis method for 4-oxo-2-butenoic acids through aldol-condensation of glyoxylic acid with methyl ketone derivatives has been developed, offering a broad substrate applicability and moderate to excellent yields. This method is significant for its efficiency in synthesizing a range of 4-oxo-butenoic acids, utilizing simple procedures and accessible starting materials, highlighting its utility in creating derivatives of this compound for various scientific applications (Uguen et al., 2021).

Applications in Nanofluidic Devices

The compound 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, showcases the potential for optical gating in nanofluidic devices. This includes applications in light-induced controlled release, sensing, and information processing, by utilizing the photolabile properties of hydrophobic molecules to generate hydrophilic groups through irradiation. This technology points towards innovative applications for structurally similar compounds like this compound in the development of advanced nanofluidic and microfluidic devices for a range of analytical and biomedical purposes (Ali et al., 2012).

Molecular Structure Analysis

Detailed theoretical studies on the electronic, vibrational, and thermodynamic properties of similar compounds, such as 4-Oxo-4-p-tolyl-butyric acid, provide insight into their molecular structure and reactivity. Through Density Functional Theory (DFT) calculations, these studies reveal significant aspects of their chemical behavior, including reactivity descriptors like hardness, electrophilicity, and the HOMO-LUMO gap. Such analyses are crucial for understanding the fundamental properties of this compound, paving the way for its application in material science, pharmaceuticals, and chemical synthesis (Hellal et al., 2018).

Ligand Design for Biological Applications

The design and synthesis of ligands based on the 4-oxo-butyric acid framework, including derivatives of this compound, demonstrate their potential in biological applications, such as antiviral activities. These studies highlight the utility of these compounds in the development of novel therapeutics, showcasing their role in ligand design and synthesis for targeting specific biological pathways (Ismail et al., 2013).

properties

IUPAC Name

4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-2-7(6-8)9(15)4-5-10(16)17/h1-3,6H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNOAEGCWGDNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539851
Record name 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56948-76-6
Record name 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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